(4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone
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Overview
Description
(4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of an aminophenyl group and a difluoropiperidinyl group attached to a methanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone typically involves the reaction of 4-aminophenyl derivatives with 4,4-difluoropiperidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms in the difluoropiperidinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Scientific Research Applications
(4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an apoptosis inducer and neuroprotective agent.
Medicine: Explored for its role as a selective estrogen receptor modulator (SERM) and potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, as a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity, exhibiting both agonistic and antagonistic effects depending on the tissue type. Additionally, its neuroprotective effects are attributed to its ability to inhibit glutamate-induced cell death and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- (4-Aminophenyl)[4-(dimethylamino)-1-piperidinyl]methanone
- (4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone
- (4-Amino-2-methylphenyl)(4,4-difluoropiperidin-1-yl)methanone
Uniqueness
(4-Aminophenyl)(4,4-difluoropiperidin-1-yl)methanone is unique due to the presence of both an aminophenyl group and a difluoropiperidinyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields .
Properties
IUPAC Name |
(4-aminophenyl)-(4,4-difluoropiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-12(14)5-7-16(8-6-12)11(17)9-1-3-10(15)4-2-9/h1-4H,5-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUWOLMGBQRQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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